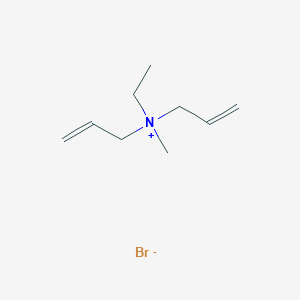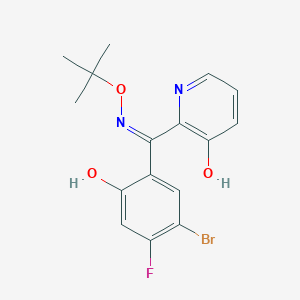
Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- is a complex organic compound with the molecular formula C16H16BrFN2O3 . This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, along with a pyridinyl group and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- involves several stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methanone, (5-bromo-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime, (1Z)- is utilized in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can inhibit enzyme activities. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar compounds include those with variations in the substituents on the phenyl and pyridinyl rings. For example:
- Methanone, (5-chloro-4-fluoro-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime
- Methanone, (5-bromo-4-methyl-2-hydroxyphenyl)(3-hydroxy-2-pyridinyl)-, O-(1,1-dimethylethyl)oxime
These compounds share similar chemical structures but differ in their specific substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C16H16BrFN2O3 |
|---|---|
Molecular Weight |
383.21 g/mol |
IUPAC Name |
2-[(Z)-C-(5-bromo-4-fluoro-2-hydroxyphenyl)-N-[(2-methylpropan-2-yl)oxy]carbonimidoyl]pyridin-3-ol |
InChI |
InChI=1S/C16H16BrFN2O3/c1-16(2,3)23-20-14(15-12(21)5-4-6-19-15)9-7-10(17)11(18)8-13(9)22/h4-8,21-22H,1-3H3/b20-14- |
InChI Key |
LMBTWOLLBHEIKS-ZHZULCJRSA-N |
Isomeric SMILES |
CC(C)(C)O/N=C(/C1=CC(=C(C=C1O)F)Br)\C2=C(C=CC=N2)O |
Canonical SMILES |
CC(C)(C)ON=C(C1=CC(=C(C=C1O)F)Br)C2=C(C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
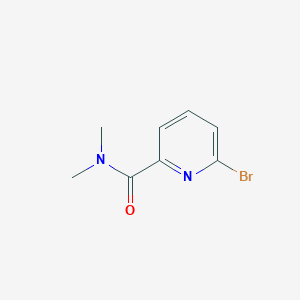
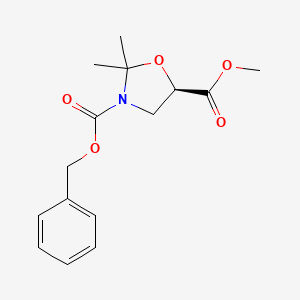

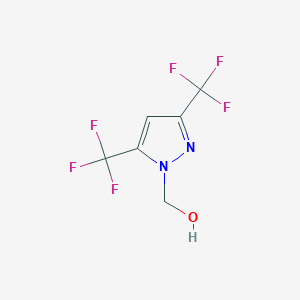

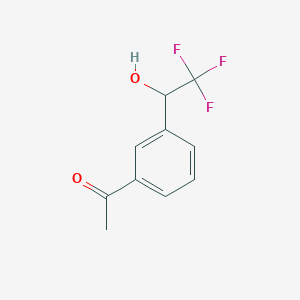
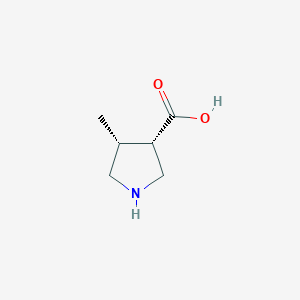
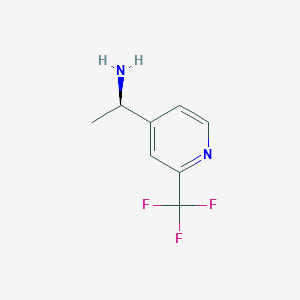
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
